

OR-1855 Protocol for In Vitro Cell Culture Experiments

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Compound of Interest

Compound Name: OR-1855

Cat. No.: B022602

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

OR-1855 is the inactive intermediate metabolite of Levosimendan, a calcium sensitizer used in the treatment of acute decompensated heart failure.[1][2] While Levosimendan's primary mechanism involves sensitizing troponin C to calcium and opening ATP-sensitive potassium channels, its metabolites, including **OR-1855** and the active metabolite OR-1896, are responsible for its long-term therapeutic effects.[3][4] Recent in vitro studies have demonstrated that **OR-1855** possesses distinct pharmacological activities, particularly anti-inflammatory and anti-platelet aggregation effects, independent of the parent compound.[1][5] These findings suggest a potential therapeutic role for **OR-1855** in conditions associated with vascular inflammation and thrombosis.

This document provides detailed protocols for utilizing **OR-1855** in in vitro cell culture experiments to investigate its effects on inflammatory signaling and platelet function.

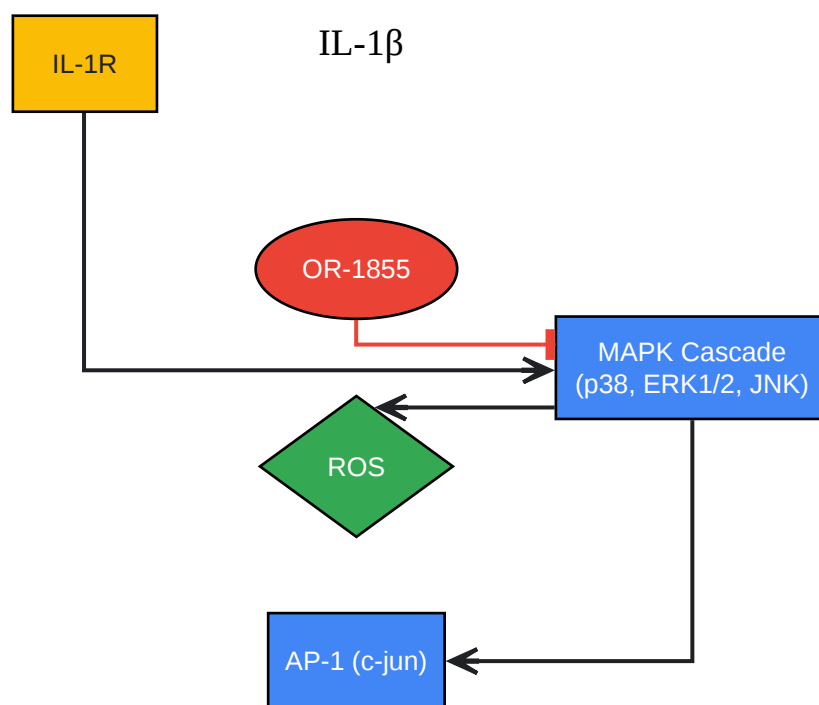
Data Presentation

Table 1: Summary of In Vitro Effects of **OR-1855**

Cell Type	Experimental Context	Treatment Concentration	Observed Effects	Reference
Primary Endothelial Cells	IL-1 β -induced inflammation	10 μ M	Decreased phosphorylation of p38 MAPK, ERK1/2, JNK, and c-jun (AP-1). Impaired IL-1 β -induced Reactive Oxygen Species (ROS) formation. No significant effect on ICAM-1, VCAM-1, or IL-6 expression.	[1] [2] [4] [6]
Platelets	ADP-induced aggregation	4 ng/mL	Inhibition of platelet aggregation.	[5]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway modulated by **OR-1855** in the context of IL-1 β -induced inflammation in endothelial cells.



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Caption: **OR-1855** signaling pathway in endothelial cells.

Experimental Protocols

Protocol 1: Investigation of **OR-1855** on IL-1 β -Induced MAPK Signaling in Endothelial Cells

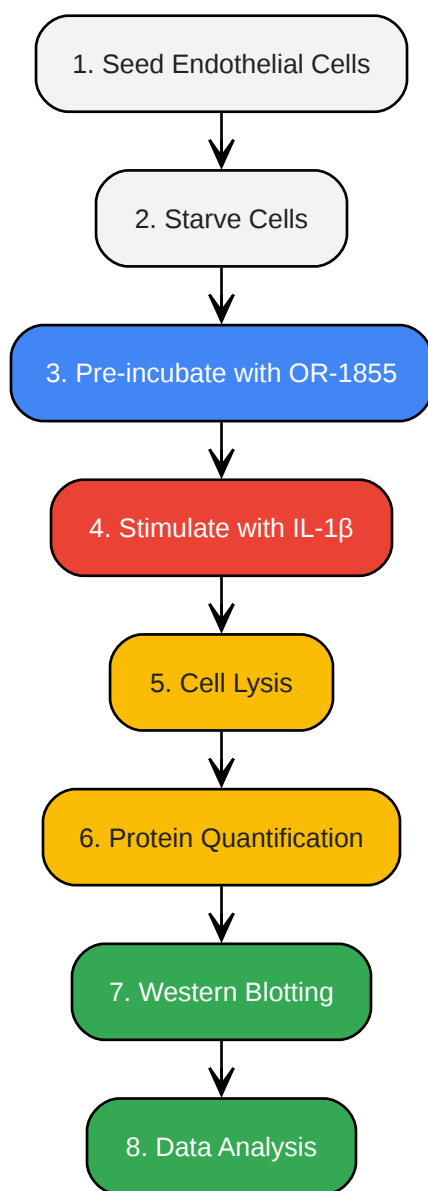
This protocol outlines the procedure to assess the effect of **OR-1855** on the phosphorylation of key kinases in the MAPK signaling pathway in response to inflammatory stimuli.

Materials:

- Primary human endothelial cells (e.g., HUVECs)
- Endothelial cell growth medium
- **OR-1855** (stock solution prepared in DMSO)
- Recombinant human IL-1 β

- Phosphate-buffered saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE and Western blotting reagents and equipment
- Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, anti-phospho-c-jun, anti-c-jun, anti-GAPDH
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Experimental Workflow:



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Caption: Workflow for analyzing MAPK signaling.

Procedure:

- **Cell Seeding:** Seed primary endothelial cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight in endothelial cell growth medium.

- Cell Starvation: The next day, replace the growth medium with a basal medium (e.g., medium with 1% FBS) and incubate for 4-6 hours to reduce basal signaling.
- Pre-incubation with **OR-1855**: Pre-incubate the cells with 10 μ M **OR-1855** or vehicle control (DMSO) for 30 minutes.[\[4\]](#)[\[6\]](#)
- Stimulation: Stimulate the cells with 10 ng/mL IL-1 β for 30 minutes.[\[4\]](#)[\[6\]](#)
- Cell Lysis:
 - Wash the cells twice with ice-cold PBS.
 - Add 100-150 μ L of ice-cold cell lysis buffer to each well.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Incubate on ice for 30 minutes, vortexing occasionally.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant containing the protein extract.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- Western Blotting:
 - Normalize protein samples to the same concentration with lysis buffer and sample buffer.
 - Separate 20-30 μ g of protein per lane by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control (GAPDH).

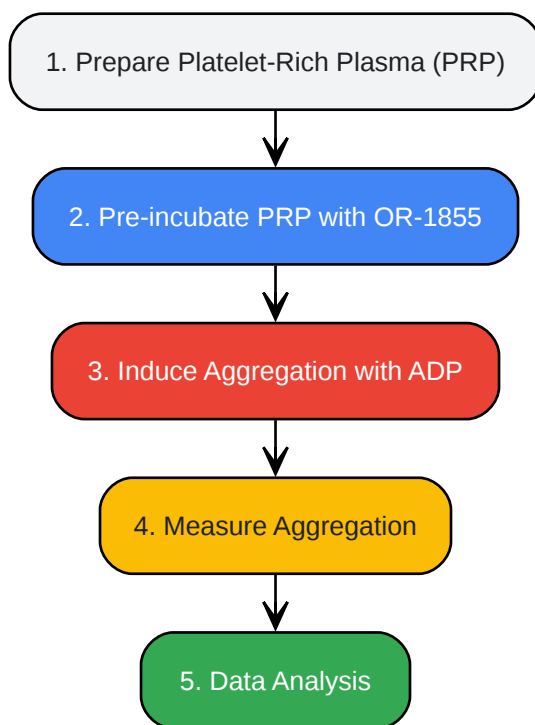
Protocol 2: Assessment of **OR-1855** on ADP-Induced Platelet Aggregation

This protocol describes an in vitro assay to measure the effect of **OR-1855** on platelet aggregation.

Materials:

- Freshly drawn human whole blood from healthy, consenting donors who have not taken anti-platelet medication.
- Anticoagulant (e.g., Acid-Citrate-Dextrose).
- Platelet-rich plasma (PRP) preparation reagents.
- **OR-1855** (stock solution prepared in a suitable solvent).
- Adenosine diphosphate (ADP) solution.
- Platelet aggregometer.
- Saline solution.

Experimental Workflow:



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Caption: Workflow for platelet aggregation assay.

Procedure:

- Preparation of Platelet-Rich Plasma (PRP):
 - Collect whole blood into tubes containing an anticoagulant.
 - Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
 - Carefully collect the upper PRP layer.
 - Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. The PPP will be used to set the 100% aggregation baseline.
- Pre-incubation with **OR-1855**:
 - In the aggregometer cuvettes, pre-warm the PRP samples to 37°C.

- Add **OR-1855** to the PRP at the desired final concentration (e.g., 4 ng/mL) or vehicle control.[5]
- Incubate for a specified period (e.g., 5-10 minutes) at 37°C with stirring.
- Induction of Aggregation: Add ADP to the cuvettes to induce platelet aggregation. The final concentration of ADP should be determined empirically to induce submaximal aggregation.
- Measurement of Aggregation: Measure the change in light transmission for 5-10 minutes using a platelet aggregometer.
- Data Analysis: Calculate the percentage of platelet aggregation, with PRP representing 0% and PPP representing 100% aggregation. Compare the aggregation in the **OR-1855**-treated samples to the vehicle control.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your system. Always adhere to proper laboratory safety practices.

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